

RA-263: An In-Depth Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: RA-263

Cat. No.: B15600738

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Executive Summary

RA-263, a 2-nitroimidazole nucleoside, has demonstrated significant potential as a hypoxic cell radiosensitizer. Preclinical studies have highlighted its superiority over misonidazole in terms of both efficacy and toxicity profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **RA-263**. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel radiosensitizing agents for oncology applications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and workflows.

Chemical Structure and Properties

RA-263, with the IUPAC name 2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol, is a nucleoside analogue incorporating a 2-nitroimidazole moiety.^[1] This structural feature is critical to its function as a radiosensitizer, particularly in hypoxic environments characteristic of solid tumors.

Chemical Identifiers

Identifier	Value
CAS Number	82205-95-6 [1]
Chemical Formula	C9H11N3O5 [1]
Molecular Weight	241.20 g/mol [1]
IUPAC Name	2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol [1]
SMILES Code	OCC1OC(n2c(--INVALID-LINK--=O)ncc2)C=CC1O [1]
InChI Key	CJRBQXDMCWCHBW-UHFFFAOYSA-N [1]

Physicochemical Properties

Property	Value
Appearance	Solid powder [1]
Purity	>98% [1]
Solubility	Soluble in DMSO [1]
Storage	Dry, dark, and at 0 - 4°C for short term or -20°C for long term [1]

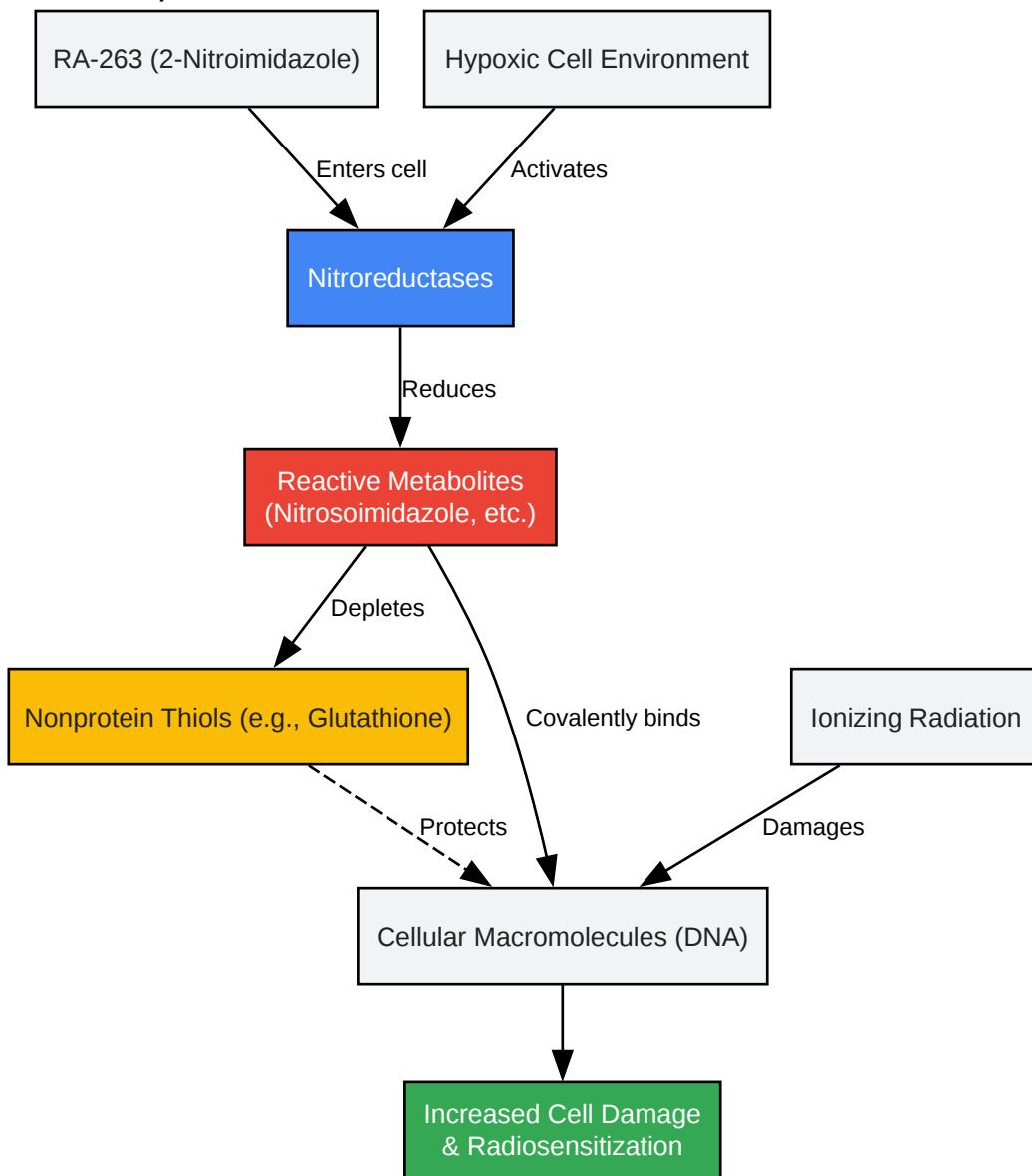
Mechanism of Action and Signaling Pathways

The radiosensitizing effect of 2-nitroimidazoles like **RA-263** is contingent upon the hypoxic conditions prevalent in many solid tumors. The proposed mechanism involves the bioreductive activation of the nitro group.

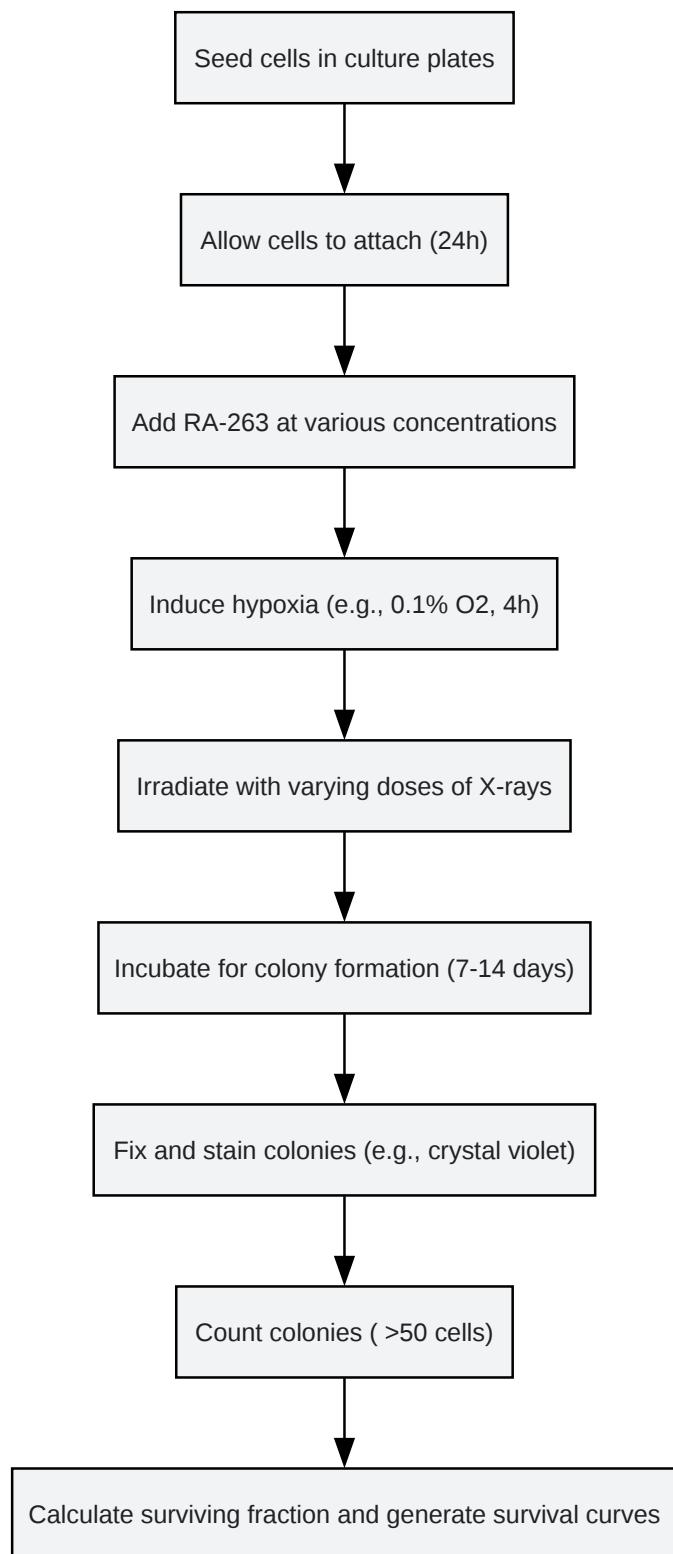
Under hypoxic conditions, intracellular nitroreductases catalyze the one-electron reduction of the 2-nitroimidazole moiety, leading to the formation of a reactive nitroso intermediate. This intermediate can then undergo further reduction to form hydroxylamines and amines. These reduced metabolites are highly reactive and can interact with cellular macromolecules, including DNA, leading to cytotoxic effects. A key aspect of this mechanism is the depletion of

nonprotein thiols (NPSH), such as glutathione.^[1] Depletion of these endogenous radioprotectants enhances the susceptibility of cancer cells to radiation-induced damage.

Proposed Mechanism of RA-263 Radiosensitization



In Vitro Radiosensitization Workflow



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References

- 1. The pharmacokinetics in mice and dogs of nitroimidazole radiosensitizers and chemosensitizers more lipophilic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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